molecular formula C10H22N2O2 B13849902 (2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine

(2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine

Katalognummer: B13849902
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: PHPLVOJBXSTDSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with a dimethoxyethyl group and a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine typically involves the reaction of piperidine with dimethoxyethane and methylamine under controlled conditions. One common method involves the use of a multicomponent reaction, such as the Ugi reaction, which combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyethyl group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine is unique due to the combination of the piperidine ring and the dimethoxyethyl group, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C10H22N2O2

Molekulargewicht

202.29 g/mol

IUPAC-Name

N-(2,2-dimethoxyethyl)-N-methylpiperidin-4-amine

InChI

InChI=1S/C10H22N2O2/c1-12(8-10(13-2)14-3)9-4-6-11-7-5-9/h9-11H,4-8H2,1-3H3

InChI-Schlüssel

PHPLVOJBXSTDSI-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(OC)OC)C1CCNCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.